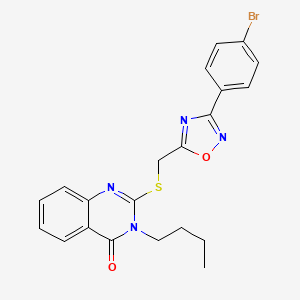

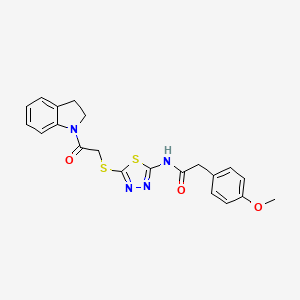

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

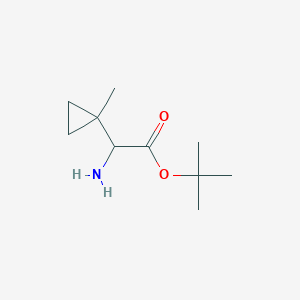

The compound "2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one" is a novel molecule that appears to be related to a class of compounds with potential biological activities. The structure suggests the presence of a quinazolinone core, which is a common feature in many pharmacologically active compounds, and a 1,2,4-oxadiazole ring, which is often associated with antimicrobial properties. The presence of a 4-bromophenyl group could imply potential for further chemical modifications, enhancing its utility in drug development.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives was achieved by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines without any solvent . Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, involved multiple steps starting from p-toluidine and proceeding through intermediates such as 5-methylisatin and 2-amino-5-methylbenzoic acid . These methods provide insights into possible synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a quinazolinone moiety, which is known to be a versatile scaffold in medicinal chemistry due to its presence in numerous therapeutic agents. The 1,2,4-oxadiazole ring is another important feature, which has been incorporated into various compounds with reported antimicrobial activity . The bromophenyl group attached to the oxadiazole ring could facilitate further chemical transformations through palladium-catalyzed coupling reactions, for example.

Chemical Reactions Analysis

The bromophenyl moiety in the compound suggests potential for various chemical reactions, particularly in cross-coupling reactions to introduce different substituents that could modify the biological activity of the compound. The sulfur atom in the thioether linkage provides another site for chemical modification, potentially through oxidation or alkylation reactions. The quinazolinone core itself can undergo various reactions, such as reduction, acylation, and alkylation, as demonstrated in the synthesis of related compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one" are not detailed in the provided papers, we can infer from related compounds that it may exhibit solid-state properties with a defined melting point, and its purity could be confirmed by techniques such as thin-layer chromatography . Spectroscopic methods like IR, 1H NMR, and Mass spectroscopy would be essential for characterizing the structure of the compound . The compound's solubility in organic solvents and water would be an important consideration for its application in biological assays and drug formulation.

科学的研究の応用

Analgesic and Anti-inflammatory Applications

- Research has explored the synthesis of new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, demonstrating potent analgesic and anti-inflammatory activities. These derivatives were synthesized through cyclization reactions involving aromatic acids, aldehydes, and carbon disulfide, leading to novel compounds with significant pharmacological effects (Dewangan et al., 2016).

Antimicrobial Applications

- Another study focused on the synthesis of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives through solvent-free reactions. These compounds were screened for their antimicrobial activity against various bacterial and fungal strains, showcasing the potential of 1,2,4-oxadiazole derivatives in combating microbial infections (Kaneria et al., 2016).

Antioxidant Activities

- A study elaborated on the synthesis and characterization of benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings. These compounds were evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Notably, derivatives exhibited very good ABTS scavenging activities, indicating their potential as antioxidant agents (Menteşe et al., 2015).

Thermo-physical Properties

- The thermo-physical properties of 1,3,4-oxadiazole derivatives were systematically characterized in different solvents. This study provided insights into how structural modifications affect various thermodynamic parameters, offering valuable information for the design of new compounds with optimized properties (Godhani et al., 2013).

特性

IUPAC Name |

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-butylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O2S/c1-2-3-12-26-20(27)16-6-4-5-7-17(16)23-21(26)29-13-18-24-19(25-28-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVMRECXMVNEQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2514995.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514998.png)

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2515004.png)

![1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2515006.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515007.png)